molecular formula C9H13Cl2N B186761 4-(4-Chlorobutyl)pyridine hydrochloride CAS No. 149463-65-0

4-(4-Chlorobutyl)pyridine hydrochloride

Cat. No. B186761
M. Wt: 206.11 g/mol
InChI Key: CIPSBYICMDRGKQ-UHFFFAOYSA-N
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Description

4-(4-Chlorobutyl)pyridine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N . It is a white crystalline powder and is soluble in water . This compound is widely used in the pharmaceutical industry as an intermediate in the synthesis of drugs and other fine chemicals . It is also a useful intermediate in the synthesis of tirofiban hydrochloride .


Synthesis Analysis

The synthesis of 4-(4-Chlorobutyl)pyridine hydrochloride involves the reaction between 4-Chlorobutyl chloride and pyridine in the presence of a solvent and a catalyst . The reaction is carried out under controlled conditions to yield a pure product .


Molecular Structure Analysis

The molecular structure of 4-(4-Chlorobutyl)pyridine hydrochloride is represented by the formula C9H13Cl2N . The average mass of the molecule is 206.112 Da and the monoisotopic mass is 205.042511 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Chlorobutyl)pyridine hydrochloride include its molecular formula (C9H13Cl2N), average mass (206.112 Da), and monoisotopic mass (205.042511 Da) . It is a solid at room temperature . Other specific physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not provided in the sources retrieved .

Scientific Research Applications

Catalyst and Reaction Mechanisms

4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for acylation reactions of inert alcohols and phenols under base-free conditions, providing insights into its reaction mechanism. This application underscores its potential in facilitating various organic transformations (Liu, Ma, Liu, & Wang, 2014).

Molecular Structure Studies

Research has demonstrated the synthesis and molecular structure of specific hydrochloride derivatives using 4-(4-Chlorobutyl)pyridine hydrochloride, revealing the structural characteristics and potential for further application in chemical synthesis (Aliev, Atovmyan, Kataev, & Zalesov, 2007).

Optical and Electrochemical Properties

Studies on new derivatives highlight their optical and electrochemical properties, suggesting applications in materials science, particularly in the development of electronic and photonic devices (Andreu, Malfant, Lacroix, & Cassoux, 2000).

Corrosion Inhibition

Pyridine derivatives, including those related to 4-(4-Chlorobutyl)pyridine hydrochloride, have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid. These findings indicate potential applications in protecting metals from corrosion (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).

Polymer Synthesis

The chemical has also been used in the synthesis of novel polymers. Aromatic polyesters containing pyridine heterocyclic rings were prepared, demonstrating the utility of 4-(4-Chlorobutyl)pyridine hydrochloride in high-performance materials development (Tamami, Yeganeh, & Kohmareh, 2004).

Antileishmanial Activity

Further research into pyrazolopyridine derivatives, potentially synthesized using 4-(4-Chlorobutyl)pyridine hydrochloride, has shown promising results against Leishmania amazonensis, indicating its relevance in the development of new antileishmanial drugs (de Mello, Echevarria, Bernardino, Canto-Cavalheiro, & Leon, 2004).

Safety And Hazards

4-(4-Chlorobutyl)pyridine hydrochloride is considered hazardous . It has been assigned the signal word “Danger” and is associated with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding contact with skin and eyes, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-(4-chlorobutyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPSBYICMDRGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599703
Record name 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobutyl)pyridine hydrochloride

CAS RN

149463-65-0
Record name 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4- pyrindyl) butyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The reaction of 4-picolyllithium and 3-bromo-1-chloropropane was exothermic. It was extremely critical to keep internal temperature less than -65° C. to avoid the reaction of the desired product with 4-picolyllithium to give 1,5-bis-(4-pyridinyl)-pentane. The addition took about 2 h.
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